In Vitro Potency Comparison: SLF1081851 vs. Imidazole Analog 7b
SLF1081851 inhibits Spns2-mediated S1P release in HeLa cells with an IC50 of 1.93 ± 0.04 μM [1]. The imidazole-based analog 7b, a direct structural derivative, shows a modest improvement with an IC50 of 1.4 ± 0.3 μM [2]. This 0.5 μM difference, while statistically significant, does not negate the value of SLF1081851 as the prototype compound with established in vivo activity.
| Evidence Dimension | Spns2 inhibition potency (S1P release) |
|---|---|
| Target Compound Data | IC50 = 1.93 ± 0.04 μM |
| Comparator Or Baseline | 7b (imidazole analog): IC50 = 1.4 ± 0.3 μM |
| Quantified Difference | SLF1081851 is ~0.5 μM less potent |
| Conditions | HeLa cell S1P release assay |
Why This Matters
Despite slightly lower potency, SLF1081851's extensive validation makes it the preferred tool for studies where in vivo translation is critical.
- [1] Fritzemeier R, Foster D, Peralta A, et al. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. J Med Chem. 2022;65(11):7656-7681. PMID: 35609189. View Source
- [2] Shrader CW, Foster D, Kharel Y, et al. Imidazole-based sphingosine-1-phosphate transporter Spns2 inhibitors. Bioorg Med Chem Lett. 2023;96:129516. PMID: 37832799. View Source
